molecular formula C9H8BrFO B7939005 1-Allyloxy-3-bromo-5-fluorobenzene

1-Allyloxy-3-bromo-5-fluorobenzene

Cat. No.: B7939005
M. Wt: 231.06 g/mol
InChI Key: SDGUHJAZKCARDF-UHFFFAOYSA-N
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Description

1-Allyloxy-3-bromo-5-fluorobenzene is an organic compound characterized by the presence of an allyloxy group, a bromo group, and a fluoro group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized by direct halogenation of benzene derivatives

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an allyloxy group in the presence of a bromo and fluoro substituent on the benzene ring.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are often employed to ensure precise control over reaction conditions and product quality.

  • Continuous Flow Chemistry: Continuous flow chemistry techniques can also be used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

  • Oxidation Reactions: 1-Allyloxy-3-bromo-5-fluorobenzene can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.

  • Reduction Reactions: Reduction reactions can lead to the formation of reduced derivatives, including the corresponding alkylated benzene derivatives.

  • Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.

  • Coupling Reactions: This compound can participate in coupling reactions, forming biaryl compounds when reacted with suitable coupling partners.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) or amines under basic conditions.

Major Products Formed:

  • Oxidation Products: Allyloxybenzoic acid, allyloxybenzaldehyde.

  • Reduction Products: Allylbenzene derivatives.

  • Substitution Products: Allyloxy-substituted biaryls.

Scientific Research Applications

  • Chemistry: 1-Allyloxy-3-bromo-5-fluorobenzene is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic applications.

  • Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Allyloxy-3-bromo-5-fluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the allyloxy group, leading to different reactivity and applications.

  • 1-Allyloxy-3-chloro-5-fluorobenzene: Similar to the target compound but with a chlorine atom instead of bromine, affecting its chemical behavior.

  • 1-Allyloxy-3-fluorobenzene: Lacks the bromo substituent, resulting in different reactivity patterns.

These compounds share similarities in their halogenated benzene rings but differ in their substituents, leading to unique properties and applications.

Biological Activity

1-Allyloxy-3-bromo-5-fluorobenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an allyloxy group, a bromine atom, and a fluorine atom attached to a benzene ring. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The allyloxy group may enhance lipophilicity, allowing for better membrane penetration, while the bromo and fluoro substituents could affect the compound's reactivity and interaction with enzymes or receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth by targeting cell wall synthesis or protein synthesis pathways.

Antimicrobial Properties

Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated and fluorinated derivatives can disrupt bacterial cell membranes or inhibit key metabolic enzymes .

CompoundActivityReference
This compoundAntimicrobial (potential)
4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazoleAnticancer, Antimicrobial

Anticancer Activity

The anticancer potential of halogenated compounds has been well-documented. For example, similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of halogenated benzene compounds and evaluated their biological activities against various cancer cell lines. The results indicated that modifications on the benzene ring significantly affected cytotoxicity and selectivity towards cancer cells .
  • In Vivo Studies : In vivo studies involving animal models have shown promising results for similar compounds in reducing tumor sizes when administered at specific dosages. These findings suggest that this compound could possess similar therapeutic effects .

Summary of Research Findings

The current body of research indicates that this compound may exhibit notable biological activities, particularly in antimicrobial and anticancer domains. However, further studies are required to elucidate its precise mechanisms of action and therapeutic potential.

Properties

IUPAC Name

1-bromo-3-fluoro-5-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUHJAZKCARDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a DMA (400 ml) solution of allyl alcohol (8.9 g, 0.154 mol), at room temperature (r.t.) is added NaH (60% oil dispersion) (6.4 g, 0.160 mol) in portions. The mixture is stirred at r.t. for 1.5 h followed by the slow addition of 3,5-difluoro bromobenzene (17.9 ml, 30 g, 0.155 mol). The reaction mixture is stirred at r.t. overnight. The reaction is quenched by the addition of 1500 ml of water and extracted with ether (4×300 ml). The organic layer is dried over MgSO4 and concentrated at reduced pressure to yield 24.6 g (69%) of a colorless oil after flash chromatography (pentane, rf.=0.3). Anal. Calc. for C9H8BrFO: C, 46.78; H, 3.49. Found: C. 46.18, H, 3.45. Calculated mass for C9H8OFBr: 229.97. Mass found for C9H8OFBr: (OAMS) ES−: 189.0 (M-allyl)
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
69%

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